![molecular formula C17H21ClNO4- B12360413 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of the proline ring, with a BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-protected proline.
Formation of the 4-Chlorobenzyl Derivative: The BOC-protected proline is then reacted with 4-chlorobenzyl chloride in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethylformamide (DMF) to form the desired compound.
Industrial Production Methods
Industrial production methods for BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzyl group may enhance binding affinity to these targets, while the proline ring can influence the compound’s overall conformation and activity. The BOC protecting group helps to stabilize the molecule during synthesis and can be removed under acidic conditions to reveal the active form of the compound.
相似化合物的比较
Similar Compounds
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate: Another compound with a similar structure, featuring a 4-chlorobenzyl group and a BOC protecting group.
4-Chlorobenzyl alcohol: A simpler compound with a 4-chlorobenzyl group attached to an alcohol functional group.
Uniqueness
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is unique due to its specific combination of a proline ring, a 4-chlorobenzyl group, and a BOC protecting group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C17H21ClNO4- |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI 键 |
ITYZUJACZSDOIE-KRWDZBQOSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
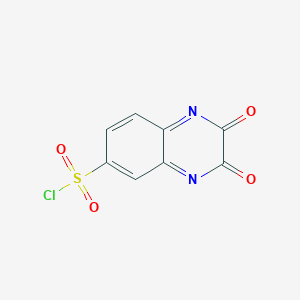
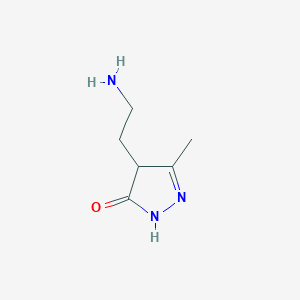
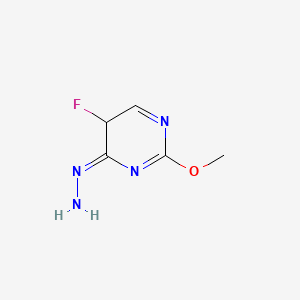
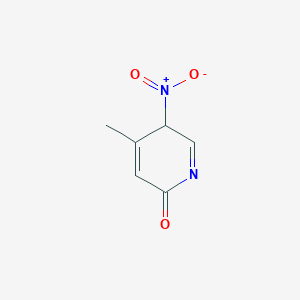
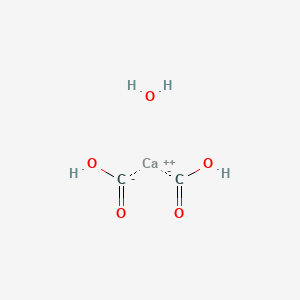
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
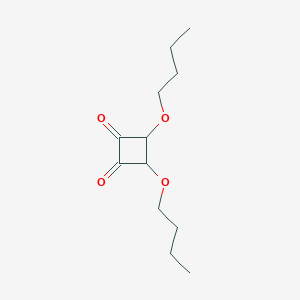
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
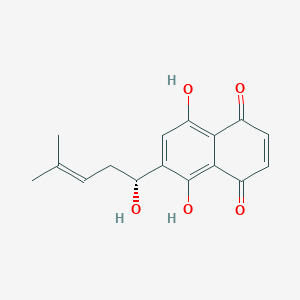
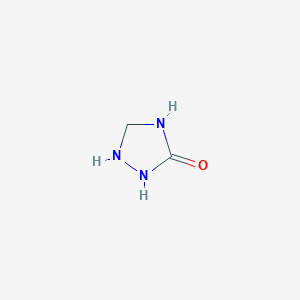
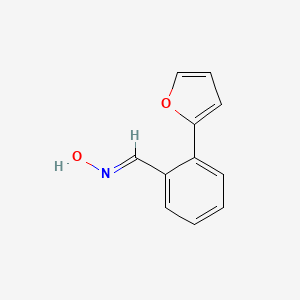

![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
